1-(4-Propylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Propylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-propylphenyl group. This compound is part of the pyrrolidine-2,5-dione family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the condensation of N-hydroxysuccinimide with 4-propylbenzaldehyde under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Propylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: The parent compound, lacking the 4-propylphenyl group.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Similar structure with a chloro substituent, known for their inhibitory activity on carbonic anhydrase.
Pyrrolidine-2,3-diones: Differ in the position of the carbonyl groups, exhibiting distinct biological activities.
Uniqueness: 1-(4-Propylphenyl)pyrrolidine-2,5-dione stands out due to the presence of the 4-propylphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its unique biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(4-propylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMRYNXZVZXBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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